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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models used to
describe the atomic structure of Rubidium-85 (3°Rb). It is intended for researchers, scientists,
and professionals in drug development who require a detailed understanding of the quantum
mechanical properties of this alkali atom. The guide summarizes key quantitative data, outlines
detailed experimental protocols for the validation of theoretical models, and provides
visualizations of the underlying physical concepts and experimental workflows.

Core Theoretical Models of 8Rb Atomic Structure

The atomic structure of Rubidium-85, a complex many-body system, is described by a
hierarchy of theoretical models, each with varying levels of approximation and accuracy. These
models are essential for predicting and interpreting experimental observations.

The Bohr Model and its Limitations

The Bohr model, while historically significant, provides a rudimentary picture of the 8Rb atomic
structure. It treats the atom as a single valence electron orbiting a nucleus, with quantized
energy levels. However, it fails to account for the fine and hyperfine structures that arise from
relativistic effects and the interaction between the electron and nuclear spins.

Quantum Defect Theory (QDT)
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For Rydberg states, where a single electron is in a highly excited state, Quantum Defect
Theory (QDT) offers a more refined and powerful description.[1][2] QDT accounts for the
deviation of the energy levels from those of a simple hydrogenic atom by introducing a
"quantum defect,” dl, which is dependent on the orbital angular momentum quantum number, I.
[1][2] The energy of a Rydberg state is given by:

En = - (Rewohc) / (n - dl)?

where R is the Rydberg constant, h is Planck's constant, c is the speed of light, and n is the
principal quantum number. The quantum defect arises from the penetration of the valence
electron's wavefunction into the core electron cloud, where it experiences a stronger,
unscreened nuclear potential.

Relativistic and Many-Body Perturbation Theory

For highly accurate calculations of atomic properties, more sophisticated ab initio methods
such as relativistic many-body perturbation theory (MBPT) are employed. These models
account for the complex interactions between the 37 electrons in the 8Rb atom and
incorporate relativistic effects, which become significant for heavier elements. MBPT treats the
electron-electron interactions as a perturbation to a simpler, solvable system (e.g., a Dirac-
Hartree-Fock potential). This approach allows for the calculation of energy levels, transition
probabilities, and hyperfine constants with high precision.

Quantitative Data on 8°Rb Atomic Structure

The following tables summarize key quantitative data for the atomic structure of Rubidium-85,
derived from theoretical calculations and experimental measurements.

Table 1: Fundamental Properties of Rubidium-85
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Property Value Reference
Atomic Number (2) 37

Mass Number (A) 85

Atomic Mass 84.911789738(12) u

Natural Abundance 72.17(2)%

Nuclear Spin (1) 5/2

[3]

Table 2: D-Line Properties of Rubidium-85

D1 Line (5%Si/2 -

D2 Line (5%Si/2 -

Property Reference
52P1l2) 52P3/2)

Wavelength (in
794.9788508 nm 780.2412097 nm

vacuum)

Frequency 377.1074634 THz 384.2304845 THz

Lifetime 27.70(4) ns 26.24(4) ns [3]

L Electric

Magnetic Dipole
State Quadrupole Reference

Constant, A (MHz)

Constant, B (MHz)

52S1/2 1011.910813 -
52P1/2 120.636 -
52Ps/; 25.03 25.89
4Ds/2 7.419(35) 4.19(19) [4]

Table 4: Quantum Defects for Rubidium-85
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State (I) Quantum Defect (80) Reference
nS (I=0) 3.1311804

nP (I=1) 2.6558

nD (I=2) 1.3463

nF (1=3) 0.0165

nG (I=4) 0.00405(6) [5]

Experimental Protocols for Model Validation

The theoretical models of 8>Rb atomic structure are validated and refined through high-
precision spectroscopic measurements. The following sections detail the methodologies for key
experiments.

Doppler-Free Saturation Absorption Spectroscopy for
Hyperfine Structure Measurement

This technique is used to resolve the hyperfine structure of atomic transitions, which is often
obscured by Doppler broadening in a room-temperature vapor.[6][7]

Objective: To measure the frequency separations of the hyperfine levels of the 52S1/2 ground
state and the 52Ps/2 excited state of 8Rb.

Materials:

e Tunable diode laser (centered around 780 nm)

Rubidium vapor cell

Optical isolator

Beam splitters (polarizing and non-polarizing)

Neutral density filters
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e Mirrors

¢ Photodiodes (at least two)

e Oscilloscope

e Function generator

» Fabry-Pérot interferometer (for frequency calibration)
Procedure:

o Laser Setup: The output of the tunable diode laser is passed through an optical isolator to
prevent back-reflections.

o Beam Splitting: The laser beam is split into a strong pump beam and a weak probe beam
using a beam splitter. A typical intensity ratio is 90:10 (pump:probe).

o Counter-propagation: The pump and probe beams are directed to counter-propagate through
the rubidium vapor cell.

» Signal Detection: The intensity of the probe beam is monitored by a photodiode after it
passes through the cell.

o Doppler-Free Signal: The pump beam saturates the atomic transition for a specific velocity
class of atoms (those with near-zero velocity along the beam path). When the probe beam
interacts with these atoms, its absorption is reduced. This results in a narrow "Lamb dip" in
the absorption profile at the resonant frequency, providing a Doppler-free signal.[6]

e Frequency Scan and Calibration: The laser frequency is scanned across the D2 transition of
85Rb. The transmission signal from the photodiode is recorded on an oscilloscope. A Fabry-
Pérot interferometer is used to calibrate the frequency scan.[6]

o Data Analysis: The positions of the Lamb dips correspond to the hyperfine transition
frequencies. By measuring the frequency differences between these dips, the hyperfine
splitting of the ground and excited states can be determined.
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Two-Photon Spectroscopy for 4Ds/2> State Hyperfine
Structure

This method allows for the investigation of transitions that are forbidden by single-photon
selection rules, such as the 5S1/2 — 4Ds/2 transition.

Objective: To measure the hyperfine structure constants of the 4Ds/2 state of 85Rb.[4]
Materials:

o Two tunable lasers (e.g., at 795 nm and 1476 nm)

o Cold atom sample (e.g., from a magneto-optical trap)

e Photodiode

e Frequency stabilization and measurement equipment

Procedure:

» Two-Photon Excitation: A two-photon transition is induced from the 5S1/2 ground state to the
4Ds/2 state using two lasers.[4]

e Probe Transmission: The transmission of the lower-stage laser beam (e.g., 795 nm) through
the cold atom sample is measured as its frequency is scanned, while the frequency of the
upper-stage laser (e.g., 1476 nm) is held constant.[4]

o Hyperfine Resolution: The resulting transmission spectrum will show well-resolved peaks
corresponding to the different hyperfine components of the 4Ds/2 state.[4]

o Systematic Effects: AC Stark shifts (light shifts) caused by the lasers are a significant
systematic effect. To account for this, the line positions are measured at different laser
powers and extrapolated to zero power.[8]

o Data Analysis: The frequency intervals between the zero-power-extrapolated hyperfine
peaks are used to determine the magnetic-dipole (A) and electric-quadrupole (B) hyperfine
constants.[4]
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Visualizations of Theoretical Concepts and
Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and
workflows related to the theoretical modeling and experimental investigation of 8Rb atomic
structure.
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Caption: Relationship between theoretical models and observed atomic phenomena in &Rb.
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Caption: Experimental workflow for Doppler-free saturation absorption spectroscopy.
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Caption: Energy level diagram of the hyperfine structure of the 85Rb D2 transition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Perturbation theory and ionic models for alkali halide systems. | Diatomics | Semantic
Scholar [semanticscholar.org]

2. itp.uni-hannover.de [itp.uni-hannover.de]

3. users.df.uba.ar [users.df.uba.ar]

4. [2305.00265] Spectroscopy of the $™{85}$Rb 4$D_{3/2}$ state for hyperfine-structure
determination [arxiv.org]

5. [PDF] Determination of the {sup 85}Rb ng-series quantum defect by electric-field-induced
resonant energy transfer between cold Rydberg atoms | Semantic Scholar
[semanticscholar.org]

6. ocw.mit.edu [ocw.mit.edu]

7. sambader.net [sambader.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b076637?utm_src=pdf-body-img
https://www.benchchem.com/product/b076637?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Perturbation-theory-and-ionic-models-for-alkali-I-Brumer-Karplus/be63c9a4ea3a69e2bfa3532bb56fde12c47f4168
https://www.semanticscholar.org/paper/Perturbation-theory-and-ionic-models-for-alkali-I-Brumer-Karplus/be63c9a4ea3a69e2bfa3532bb56fde12c47f4168
https://www.itp.uni-hannover.de/fileadmin/itp/ag/weimer/qdt.pdf
http://users.df.uba.ar/schmiegelow/materias/labo5_2017v/rubidium85numbers.pdf
https://arxiv.org/abs/2305.00265
https://arxiv.org/abs/2305.00265
https://www.semanticscholar.org/paper/Determination-of-the-%7Bsup-85%7DRb-ng-series-quantum-Afrousheh-Bohlouli-Zanjani/f9ca39c6a80dd720b0ac3d2f4c92720fd7fb629e
https://www.semanticscholar.org/paper/Determination-of-the-%7Bsup-85%7DRb-ng-series-quantum-Afrousheh-Bohlouli-Zanjani/f9ca39c6a80dd720b0ac3d2f4c92720fd7fb629e
https://www.semanticscholar.org/paper/Determination-of-the-%7Bsup-85%7DRb-ng-series-quantum-Afrousheh-Bohlouli-Zanjani/f9ca39c6a80dd720b0ac3d2f4c92720fd7fb629e
https://ocw.mit.edu/courses/8-13-14-experimental-physics-i-ii-junior-lab-fall-2016-spring-2017/fbe5886bdbfc41ed2dbab769b7feec62_MIT8_13-14F16-S17exp48.pdf
https://sambader.net/wp-content/uploads/2013/12/DFS_Paper.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» 8. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Theoretical Models of Rubidium-85 Atomic Structure:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076637#theoretical-models-of-rubidium-85-atomic-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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